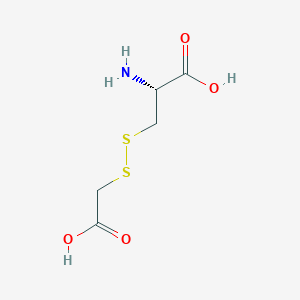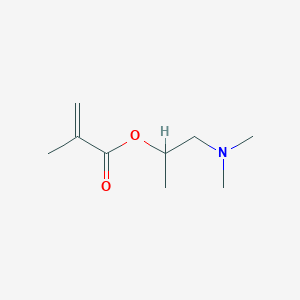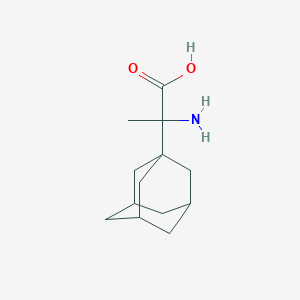
2-Adamantan-1-YL-2-aminopropionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Adamantan-1-YL-2-aminopropionic acid is a compound with the molecular formula C13H21NO2 and a molecular weight of 223.31 g/mol It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Adamantan-1-YL-2-aminopropionic acid typically involves the reaction of adamantane derivatives with appropriate reagents. One common method involves the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent . Another method includes the use of adamantyl nitrates in sulfuric acid media to generate carbocations, which then react with nitrogen-containing nucleophiles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques could be employed to enhance production efficiency.
化学反应分析
Types of Reactions
2-Adamantan-1-YL-2-aminopropionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Halogen substitution reactions are common, where halogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenated derivatives can be synthesized using halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various halogenated derivatives .
科学研究应用
2-Adamantan-1-YL-2-aminopropionic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antiviral and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly for antiviral drugs.
Industry: Utilized in the production of polymers and other advanced materials due to its rigid structure.
作用机制
The mechanism of action of 2-Adamantan-1-YL-2-aminopropionic acid involves its interaction with specific molecular targets. The rigid adamantane core provides stability, while the amino and propionic acid groups allow for interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
Adamantane: The parent hydrocarbon structure.
1-Adamantylamine: A derivative with an amino group.
Adamantanecarboxylic acid: A carboxylic acid derivative of adamantane.
Uniqueness
2-Adamantan-1-YL-2-aminopropionic acid is unique due to the presence of both an amino group and a propionic acid group attached to the adamantane core. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications .
属性
IUPAC Name |
2-(1-adamantyl)-2-aminopropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-12(14,11(15)16)13-5-8-2-9(6-13)4-10(3-8)7-13/h8-10H,2-7,14H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCPNQDNUJAIFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)(C12CC3CC(C1)CC(C3)C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50612096 |
Source


|
| Record name | 2-Amino-2-(tricyclo[3.3.1.1~3,7~]decan-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50612096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16091-92-2 |
Source


|
| Record name | 2-Amino-2-(tricyclo[3.3.1.1~3,7~]decan-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50612096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
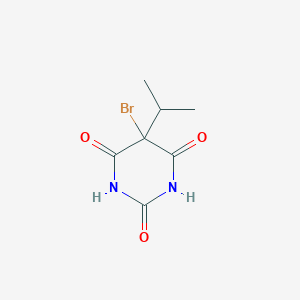
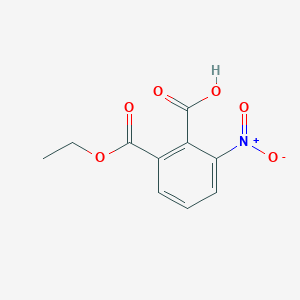
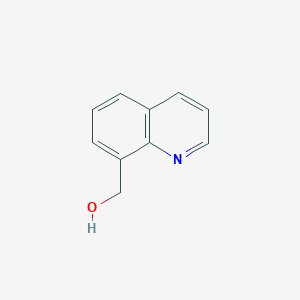
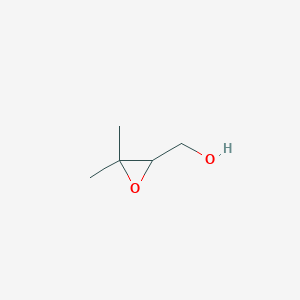
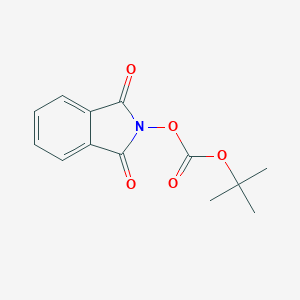
![4-methyl-1-sulfanylidene-2,6,7-trithia-1λ5-phosphabicyclo[2.2.2]octane](/img/structure/B99123.png)
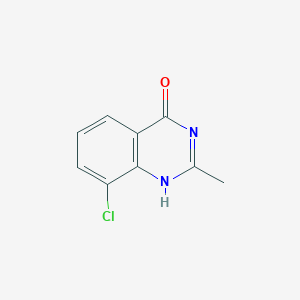
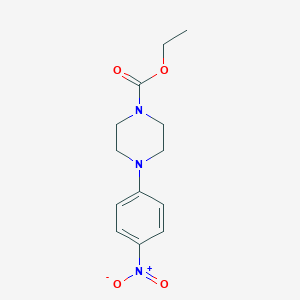
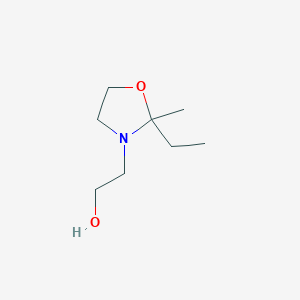
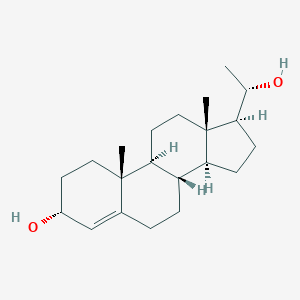
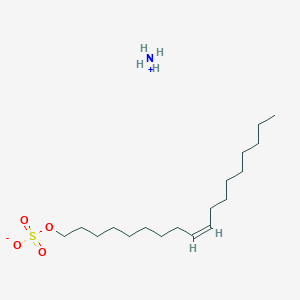
![4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid hydrazide](/img/structure/B99138.png)
